Cas no 2228227-74-3 (methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate)

methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate
- 2228227-74-3
- EN300-1744048
- methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate
-
- インチ: 1S/C11H15NO2S/c1-14-10(13)8-4-9(15-6-8)5-11(7-12)2-3-11/h4,6H,2-3,5,7,12H2,1H3
- InChIKey: HJKGCXRQKNEKQR-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=O)OC)C=C1CC1(CN)CC1
計算された属性
- せいみつぶんしりょう: 225.08234989g/mol
- どういたいしつりょう: 225.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 80.6Ų
methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744048-1.0g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 1g |
$2002.0 | 2023-05-23 | ||
Enamine | EN300-1744048-10.0g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 10g |
$8611.0 | 2023-05-23 | ||
Enamine | EN300-1744048-0.05g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 0.05g |
$1682.0 | 2023-09-20 | ||
Enamine | EN300-1744048-2.5g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 2.5g |
$3925.0 | 2023-09-20 | ||
Enamine | EN300-1744048-10g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 10g |
$8611.0 | 2023-09-20 | ||
Enamine | EN300-1744048-5.0g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 5g |
$5807.0 | 2023-05-23 | ||
Enamine | EN300-1744048-0.5g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 0.5g |
$1922.0 | 2023-09-20 | ||
Enamine | EN300-1744048-0.1g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 0.1g |
$1761.0 | 2023-09-20 | ||
Enamine | EN300-1744048-0.25g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 0.25g |
$1841.0 | 2023-09-20 | ||
Enamine | EN300-1744048-1g |
methyl 5-{[1-(aminomethyl)cyclopropyl]methyl}thiophene-3-carboxylate |
2228227-74-3 | 1g |
$2002.0 | 2023-09-20 |
methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylateに関する追加情報
Introduction to Methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate (CAS No. 2228227-74-3)
Methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate, a compound with the chemical formula C₁₁H₁₅NO₃S, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its structural complexity and potential applications in drug development. The thiophene core, a five-membered heterocyclic aromatic ring containing sulfur, is a privileged scaffold in medicinal chemistry, known for its role in various bioactive molecules. The presence of the 1-(aminomethyl)cyclopropylmethyl substituent adds an intriguing layer of functionality, making this compound a versatile intermediate for further derivatization.
The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate structure is particularly interesting because it combines the stability of the thiophene ring with the reactivity of the amine and thiol groups. This makes it an excellent candidate for exploring new pharmacophores and developing novel therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. The thiophene moiety is known to interact with various biological targets, including enzymes and receptors, making it a valuable building block for drug design. In particular, derivatives of thiophene have shown promise in treating conditions such as cancer, infectious diseases, and neurological disorders. The 1-(aminomethyl)cyclopropylmethyl group introduces additional potential binding sites, which can be exploited to enhance binding affinity and selectivity.
In the realm of drug discovery, the development of novel synthetic methodologies is crucial for producing complex molecules efficiently. The synthesis of methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate has been optimized through various techniques, including transition metal-catalyzed reactions and organometallic chemistry. These methods allow for the introduction of functional groups in a controlled manner, enabling the creation of diverse molecular libraries for high-throughput screening.
The biological activity of methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate has been explored in several preclinical studies. Initial findings suggest that this compound exhibits inhibitory properties against certain enzymes implicated in disease pathways. For instance, it has shown potential as an inhibitor of kinases, which are involved in cell signaling and proliferation. Additionally, the thiophene ring may interact with other targets such as nuclear receptors, further expanding its therapeutic potential.
The structural features of this compound make it an attractive candidate for further investigation. The presence of both an amine and a thiol group provides multiple opportunities for chemical modification. These functional groups can be used to attach various pharmacophores or to link the molecule to other therapeutic agents through covalent bonds. Such modifications can enhance pharmacokinetic properties, improve solubility, or increase target specificity.
Recent research has also highlighted the importance of stereochemistry in drug design. The cyclopropylmethyl group in methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate introduces stereocenters that can significantly influence biological activity. Studies have shown that subtle changes in stereochemistry can lead to dramatic differences in potency and selectivity. Therefore, understanding and controlling stereochemistry during synthesis is essential for developing effective drugs.
The pharmaceutical industry continues to invest heavily in exploring novel heterocyclic compounds like methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate. These investments are driven by the need for new treatments that address unmet medical needs and overcome resistance to existing therapies. The combination of computational modeling, synthetic chemistry, and biological testing has accelerated the discovery process significantly.
In conclusion, methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate (CAS No. 2228227-74-3) represents a promising area of research with significant potential in drug development. Its unique structural features and biological activity make it a valuable tool for medicinal chemists seeking to design novel therapeutic agents. As research progresses, further insights into its properties and applications are expected to emerge, contributing to advancements in healthcare.
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